molecular formula C7H5BrFN3 B1381542 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1799976-03-6

5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No. B1381542
CAS RN: 1799976-03-6
M. Wt: 230.04 g/mol
InChI Key: URMZEHMDGQGSED-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole, often abbreviated as BFT, is a heterocyclic aromatic compound with a wide range of applications in scientific research. BFT is a versatile compound that has been used in a variety of chemical reactions, and its unique properties have enabled scientists to explore a range of new research possibilities.

Scientific Research Applications

Medicinal Chemistry: Antitumor Applications

5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole derivatives have been synthesized and evaluated for their antitumor potential. These compounds have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and CaCo-2 (colon cancer), indicating their potential as therapeutic agents in oncology .

Agriculture: Antimicrobial Agents

In the agricultural sector, the antimicrobial properties of triazole derivatives make them candidates for protecting crops against microbial pathogens. Their ability to inhibit the growth of harmful bacteria and fungi can lead to healthier crop yields and reduced loss due to disease .

Material Science: Functional Molecules

The triazole ring is a key component in the synthesis of functional materials. Its incorporation into polymers and other materials can enhance properties like thermal stability, mechanical strength, and chemical resistance, making it valuable in the development of advanced materials .

Environmental Science: Pollution Remediation

Triazole compounds have potential applications in environmental science, particularly in pollution remediation. Their chemical structure allows them to interact with various pollutants, facilitating the breakdown or removal of contaminants from soil and water sources .

Analytical Chemistry: Chromatography

In analytical chemistry, triazole derivatives can be used as stationary phases in chromatography. Their unique interactions with analytes can improve the separation and identification of complex mixtures, which is crucial in pharmaceutical and chemical analysis .

Biochemistry: Enzyme Inhibition

The triazole moiety is known to interact with enzymes, acting as an inhibitor or modulator of enzymatic activity. This property is significant in the study of biochemical pathways and the development of drugs that target specific enzymes involved in disease processes .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.

Biochemical Pathways

For instance, ERK2 is involved in the Ras-Raf-MEK-ERK pathway , which regulates cell proliferation and differentiation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is currently unavailable. The compound’s predicted properties include a boiling point of331.5±22.0 °C and a density of 1.87±0.1 g/cm3 . These properties could influence the compound’s bioavailability and distribution within the body.

properties

IUPAC Name

5-bromo-4-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-12-5-3-2-4(8)6(9)7(5)10-11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMZEHMDGQGSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C=C2)Br)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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